molecular formula C13H15N3O4S2 B2511587 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide CAS No. 941925-62-8

2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide

Cat. No.: B2511587
CAS No.: 941925-62-8
M. Wt: 341.4
InChI Key: PNTLBADXCHUCMO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide is a thiazole-based compound featuring a carboxamide group at position 5, a methyl group at position 4, and a sulfonamido substituent at position 2 with a 4-methoxyphenyl moiety. The 4-methoxy group on the sulfonamido moiety may influence electron distribution and solubility, while the N,4-dimethyl groups could improve metabolic stability .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-8-11(12(17)14-2)21-13(15-8)16-22(18,19)10-6-4-9(20-3)5-7-10/h4-7H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTLBADXCHUCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Acid Chloride Aminolysis (Scheme 3A)

Reagents

  • Oxalyl chloride (2.0 eq), DMF (cat.)
  • Methylamine (2.0 M in THF, 5.0 eq)

Procedure
Treatment with oxalyl chloride generates the acid chloride, quenched with methylamine to yield the title compound (82% yield, 99% purity).

Method B: Peptide Coupling (Scheme 3B)

Reagents

  • HATU (1.2 eq), DIPEA (3.0 eq)
  • Methylamine hydrochloride (1.5 eq), DMF, RT, 6 hr

Procedure
Coupling achieves superior yields (94%) with minimal epimerization (HPLC chiral purity >99.5%).

Comparative Table

Parameter Method A Method B
Yield 82% 94%
Purity (HPLC) 99% 99.5%
Reaction Time 4 hr 6 hr
Scalability >100 g >500 g

Alternative Synthetic Routes

Route 1: Pre-assembled Sulfonamide Thiazole (Scheme 4)

Step 1 : React 4-methoxybenzenesulfonamide with 2-bromo-4-methylthiazole-5-carboxylic acid (Pd-catalyzed coupling, 65% yield).
Step 2 : Methylamide formation via Method B (89% yield).

Route 2: Late-Stage Methylation (Scheme 5)

Step 1 : Prepare 2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
Step 2 : N-methylation with methyl iodide/K2CO3 (43% yield, multiple side products)

Route Comparison

Metric Hantzsch Route Route 1 Route 2
Total Yield 62% 58% 27%
Step Count 3 2 4
Purification Ease Moderate Hard Hard

Critical Process Parameters

Sulfonylation Optimization

  • Base selection : Pyridine > Et3N > NaOH in yield (88% vs 72% vs 68%)
  • Solvent : DCM > THF > EtOAc in reaction rate (t1/2=1.5 hr vs 4.2 hr vs 6.8 hr)
  • Stoichiometry : 1.1 eq sulfonyl chloride minimizes di-sulfonylation (<2% by LCMS)

Carboxamide Coupling

  • Activator : HATU > EDCl > DCC in efficiency (94% vs 88% vs 79%)
  • Temperature : RT > 0°C > 40°C in selectivity (99.5% vs 98.1% vs 97.3%)

Analytical Characterization Summary

1H NMR (500 MHz, CDCl3):

  • δ 7.82 (d, J=8.5 Hz, 2H, ArH)
  • δ 7.12 (d, J=8.5 Hz, 2H, ArH)
  • δ 6.34 (s, 1H, NH)
  • δ 3.89 (s, 3H, OCH3)
  • δ 3.01 (s, 3H, NCH3)
  • δ 2.51 (s, 3H, C4-CH3)

13C NMR (126 MHz, CDCl3):

  • 169.8 (C=O)
  • 162.1 (C-OCH3)
  • 141.2 (C2-thiazole)
  • 132.5-118.3 (aromatic carbons)
  • 38.1 (NCH3)
  • 21.4 (C4-CH3)

HRMS : [M+H]+ calcd for C15H18N4O4S2: 389.0692, found: 389.0687

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide.

    Reduction: Formation of 2-(4-aminophenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Carboxamides

N-(2-Methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
  • Core Structure : Thiazole-5-carboxamide.
  • Substituents :
    • Position 2: Phenylsulfonamido (lacks the 4-methoxy group of the target compound).
    • Position 4: Methyl.
    • Position 5: Carboxamide with a 2-methoxyphenethyl group.
  • Key Differences: The absence of a 4-methoxy group on the sulfonamido moiety and the addition of a phenethyl chain may alter steric bulk and receptor binding.
4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives
  • Core Structure : Thiazole-5-carbohydrazide.
  • Substituents :
    • Position 2: Phenyl.
    • Position 4: Methyl.
    • Position 5: Carbohydrazide.
  • Activity: Derivatives such as 7b and 11 demonstrated potent anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 µg/mL).

Thiadiazole and Oxadiazole Analogs

5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide
  • Core Structure : Thiadiazole-4-carboxamide.
  • Substituents :
    • Position 5: 4-Chlorobenzenesulfonyl.
    • Position 4: N,N-dimethylcarboxamide.
  • Key Differences: The thiadiazole core (vs. thiazole) introduces an additional nitrogen atom, altering electronic properties. The 4-chloro group on the sulfonyl moiety may enhance electrophilicity compared to the 4-methoxy group in the target compound. No activity data are reported .
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide
  • Core Structure : Thiadiazole-2-carboxamide.
  • Substituents :
    • Position 5: Thioxo.
    • Position 2: N-phenylcarboxamide.
  • Activity : Tested at 50 µg/mL, these compounds showed moderate inhibition in unspecified assays. The thiadiazole-thione tautomerism may influence redox activity, unlike the stable thiazole core of the target compound .

Isoxazole and Tetrazole Derivatives

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
  • Core Structure : Isoxazole-4-carboxamide.
  • Substituents: Position 3: 5-Methylthiophen-2-yl. Position 4: Carboxamide with a 4-(diethylamino)phenyl group.
  • Key Differences: The isoxazole ring (vs. The diethylamino group enhances solubility, contrasting with the lipophilic 4-methoxyphenylsulfonamido group in the target compound .
2-(4-(2-(4-Methoxyphenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
  • Core Structure : Tetrazole-5-carboxamide.
  • Substituents :
    • Position 2: 4-(2-(4-Methoxyphenyl)acetamido)phenyl.
    • Position 5: Carboxamide with a trifluoroethyl group.
  • Key Differences : The tetrazole core is more polar than thiazole, likely influencing pharmacokinetics. The trifluoroethyl group may enhance metabolic stability compared to the N,4-dimethyl groups in the target compound .

SAR Highlights

  • Sulfonamido Substituents : The 4-methoxy group in the target compound may enhance solubility and π-stacking interactions compared to 4-chloro () or phenyl () analogs.
  • Methyl Groups : The N,4-dimethyl groups likely reduce metabolic N-demethylation, as seen in , where N-demethylation was a major pathway for carboxamide analogs .
  • Core Heterocycle : Thiazoles generally exhibit better bioavailability than thiadiazoles or tetrazoles due to balanced lipophilicity and stability .

Biological Activity

The compound 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide is a sulfonamide derivative with potential biological activities, particularly in the context of orexin receptor modulation. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Orexin Receptor Agonism

Research indicates that this compound acts as a dual agonist for orexin receptors (OX1R and OX2R), which are critical in regulating arousal, wakefulness, and appetite. The potency of the compound at these receptors is measured using EC50 values, which indicate the concentration required to achieve half-maximal response.

Table 1: Potency of this compound at Orexin Receptors

ReceptorEC50 (nM)Emax (%)
OX1R235100
OX2R107100

These values suggest that the compound exhibits significant agonistic activity at both orexin receptors, making it a candidate for further investigation in sleep disorders such as narcolepsy.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications to the aromatic ring and sulfonamide moiety significantly influence biological activity. For instance, replacing the sulfonamide with an amide resulted in a marked decrease in potency at OX2R and complete loss at OX1R, highlighting the importance of the sulfonamide group for receptor interaction .

Case Studies and Research Findings

A study published in Nature Communications outlined the synthesis and evaluation of various arylsulfonamides, including our compound of interest. The findings indicated that compounds with a methoxy group on the phenyl ring tended to have enhanced receptor affinity compared to those without substitutions .

Another investigation focused on the pharmacological effects of orexin receptor agonists in animal models. These studies demonstrated that administration of compounds like this compound led to increased wakefulness and reduced symptoms associated with narcolepsy .

Q & A

Q. What are the recommended synthetic routes for 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the thiazole core followed by sulfonamido and carboxamide functionalization. Key steps include:
  • Thiazole ring formation : Use cyclization reactions with thiourea derivatives and α-haloketones under reflux in ethanol .
  • Sulfonamido introduction : React the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane using a base like triethylamine .
  • Optimization : Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to traditional heating .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. Aromatic protons from the 4-methoxyphenyl group appear as doublets near δ 7.5–8.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water-acetonitrile gradient (5–95% over 20 min) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 378.12) .

Q. What in vitro assays are commonly used to evaluate the compound’s enzyme inhibition or receptor modulation potential?

  • Methodological Answer :
  • Enzyme inhibition : Conduct kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (1 nM–10 µM range) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 72-hour exposure. Normalize results to positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across different studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, IC₅₀ values for kinase inhibition can vary by 2–3-fold due to ATP concentration differences .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays). Discrepancies may arise from off-target effects, which CRISPR-Cas9 knockout screens can identify .

Q. What computational strategies are employed to model the compound’s interactions with biological targets, and how do they compare to empirical data?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). Compare results with crystal structures from X-ray crystallography .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Hydrogen bonds between the sulfonamido group and Arg120 are critical for affinity .
  • Empirical correlation : SPR data (e.g., KD = 12 nM) often align with docking scores (RMSD < 2.0 Å) but may diverge due to solvation effects .

Q. How does the introduction of the 4-methoxyphenylsulfonamido group influence the compound’s pharmacokinetic properties compared to analogs?

  • Methodological Answer :
  • LogP and solubility : The methoxy group reduces LogP by 0.5 units vs. chloro analogs, improving aqueous solubility (measured via shake-flask method: 45 µM at pH 7.4) .
  • Metabolic stability : Microsomal assays (human liver microsomes) show a 20% increase in half-life compared to des-methoxy derivatives due to reduced CYP3A4-mediated oxidation .

Q. What strategies mitigate off-target effects in cellular models when testing this compound’s bioactivity?

  • Methodological Answer :
  • Proteome-wide profiling : Use thermal shift assays (TSA) to identify unintended protein targets. For example, off-target binding to HSP90 can be mitigated with 17-AAG, a selective inhibitor .
  • Chemical proteomics : Employ affinity-based pull-downs with biotinylated analogs to map interaction networks in lysates .

Data Contradiction Analysis

Q. Why do studies report conflicting data on this compound’s anticancer efficacy in vivo vs. in vitro models?

  • Methodological Answer :
  • Pharmacokinetic limitations : Poor oral bioavailability (<30% in rodents) may reduce in vivo efficacy. Nanoformulation (e.g., PLGA nanoparticles) enhances plasma AUC by 3-fold .
  • Tumor microenvironment : Hypoxia in xenograft models downregulates target expression (e.g., EGFR), requiring higher doses than in vitro IC₅₀ values .

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